molecular formula C10H18ClNO2 B1463609 Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate CAS No. 876589-13-8

Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate

Cat. No. B1463609
CAS RN: 876589-13-8
M. Wt: 219.71 g/mol
InChI Key: ZCOBWMKNMWVILV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular formula of Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is C10H18ClNO2 . The InChI code is 1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 .


Physical And Chemical Properties Analysis

Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 219.71 . The compound should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

  • Enantioselective Synthesis: One research application of tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method provides an efficient route to chiral pyrrolidine derivatives with high yield and excellent enantioselectivity, important for pharmaceutical synthesis (Chung et al., 2005).

Structural Studies and Material Science

  • Crystal Structure Analysis: The compound has been used in the synthesis of structurally unique pyrrolidine derivatives, whose crystal structures provide insights into molecular conformations and potential reactivity patterns. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, synthesized using tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate, was characterized through X-ray diffraction, highlighting the utility of such compounds in detailed structural studies (Naveen et al., 2007).

Advanced Organic Synthesis Techniques

  • Novel Synthesis Methods: Research has demonstrated the use of tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate in developing novel synthetic routes, such as the synthesis of highly functionalized 2-pyrrolidinones. These methodologies enable the creation of complex molecules with potential applications in drug discovery and development (Sasaki et al., 2020).

Pharmaceutical and Biomedical Applications

  • Drug Synthesis and Development: The compound plays a critical role in the synthesis of intermediates for pharmaceuticals, illustrating its versatility and importance in drug development processes. For instance, its use in the asymmetric synthesis of polyfluoroalkylated prolinols showcases the compound's utility in creating molecules with significant pharmacological potential (Funabiki et al., 2008).

Safety and Hazards

The compound is classified under the GHS06 hazard class. The hazard statements include H301, and the precautionary statements include P301+P310 . It is recommended to handle the compound with appropriate personal protective equipment and avoid ingestion and inhalation .

Mechanism of Action

Target of Action

It is known that this compound is a useful building block in the synthesis of several novel organic compounds.

Mode of Action

It is known to be used in the creation of a variety of derivatives, which can then be used in further chemical reactions.

Biochemical Pathways

It is known to be a useful building block in the synthesis of several novel organic compounds.

Action Environment

The action of Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate can be influenced by environmental factors. For example, the stability of a similar compound, 1-tert-butoxycarbonyl-3-pyrrolidone, is related to the pH of the solution. In a more acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the stability of the compound. In a neutral or slightly acidic environment (ph 4-6), it can exist relatively stably .

properties

IUPAC Name

tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOBWMKNMWVILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679929
Record name tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876589-13-8
Record name tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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